4-氯-N-甲基吡啶酰胺

概述

描述

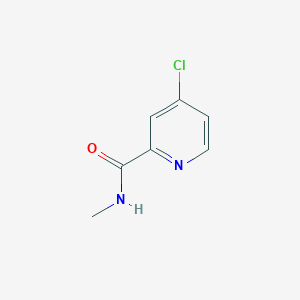

4-Chloro-N-methylpicolinamide (4-Cl-NMP) is an organic compound with a molecular formula of C5H5ClN2O. It is a derivative of the pyridine family and is used in various scientific research applications. 4-Cl-NMP can be used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

科学研究应用

抗肿瘤剂合成

4-氯-N-甲基吡啶酰胺: 已被用于合成具有潜在抗肿瘤特性的新型化合物。 一项研究报道了对各种肿瘤细胞系进行评估的衍生物的创建,结果表明在低微摩尔浓度下抑制了增殖 。这些衍生物可能在开发新的癌症疗法中具有重要意义。

血管生成抑制

上面提到的相同衍生物也表现出抑制血管生成的能力,血管生成是新血管的形成。 这在癌症治疗中尤其重要,因为肿瘤需要血管才能生长和转移 .

凋亡诱导

在癌症研究领域,诱导细胞凋亡或程序性细胞死亡是一种关键策略。 4-氯-N-甲基吡啶酰胺合成的衍生物在触发癌细胞凋亡方面显示出有效性,这可能导致有希望的治疗方法 .

有机合成中间体

作为一种有机化合物,4-氯-N-甲基吡啶酰胺在各种化学合成中充当中间体。 它被用于实验室研究和开发过程以及药物合成 .

药理学研究

该化合物由于其在药物合成中的前体作用而参与药理学研究。 它特别以其在索拉非尼生产中的应用而闻名,索拉非尼是一种用于治疗肾癌和肝癌的药物 .

化学对接研究

4-氯-N-甲基吡啶酰胺: 已被用于计算研究以了解其与生物靶标的相互作用。 例如,已进行对接研究以调查其与 Aurora-B 激酶的结合,Aurora-B 激酶在癌症治疗的开发中具有重要意义 .

材料安全和处理研究

对4-氯-N-甲基吡啶酰胺的安全性和处理的研究对于其在实验室环境中的使用至关重要。 研究重点关注其物理性质、安全分类和适当的预防措施 .

药物开发过程

该化合物在药物开发过程中不可或缺,特别是作为创建具有治疗潜力的更复杂分子的构建块。 它在各种药理活性化合物合成中的作用使其在药物化学研究中具有价值 .

作用机制

Target of Action

Similar compounds are known to interact with various kinases, which play crucial roles in the formation, progression, and maintenance of cancer .

Mode of Action

It’s known that kinase inhibitors, like this compound, typically work by binding to the kinase, thereby inhibiting its activity and disrupting the signaling pathways it controls .

Biochemical Pathways

, kinase inhibitors generally affect multiple pathways involved in cell proliferation and survival. By inhibiting these kinases, the compound can disrupt the growth and division of cancer cells .

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Kinase inhibitors like this compound generally result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Action Environment

It’s noted that the compound should be stored in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature could potentially affect the stability of the compound.

安全和危害

The safety data sheet for 4-Chloro-N-methylpicolinamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

属性

IUPAC Name |

4-chloro-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVBBMZMEKXUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363105 | |

| Record name | 4-Chloro-N-methylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220000-87-3 | |

| Record name | 4-Chloro-N-methylpicolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220000-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-methylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key step in the synthesis of the antitumor drug Sorafenib, and how is 4-Chloro-N-methylpicolinamide involved?

A1: A crucial step in the synthesis of Sorafenib is the production of the intermediate 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate is synthesized through an aromatic nucleophilic substitution reaction using 4-Chloro-N-methylpicolinamide and 4-aminophenol. [] This highlights the role of 4-Chloro-N-methylpicolinamide as a key building block in Sorafenib synthesis. You can find more details about this synthesis in the paper "Improved Synthesis of Antitumor Drug Sorafenib". []

Q2: What are the advantages of the described synthesis method for Sorafenib?

A2: The paper emphasizes that the synthesis process, which involves 4-Chloro-N-methylpicolinamide, offers several advantages: []* Cost-effective materials: The starting materials are readily available and economical.* Operational Simplicity: The reaction steps are straightforward and easy to execute.* High Yield: The synthesis route leads to a significant amount of the final product, making it efficient.* Green Chemistry: The process aligns with green chemistry principles, minimizing environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)